Tetradecenedisulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecenedisulphonic acid is an organic compound with the molecular formula C₁₄H₂₈O₆S₂. It is a sulfonic acid derivative characterized by the presence of two sulfonic acid groups attached to a tetradecene backbone. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetradecenedisulphonic acid can be synthesized through the sulfonation of tetradecene. The process typically involves the reaction of tetradecene with sulfur trioxide or oleum under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where tetradecene is continuously fed into a sulfonation unit. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt. The product is purified through filtration and distillation to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonic acid.
Substitution: It can participate in substitution reactions where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid.
Substitution: Various substituted tetradecene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetradecenedisulphonic acid is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used as a detergent to solubilize proteins and other biomolecules for analysis.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: this compound is widely used in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of tetradecenedisulphonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. This property is utilized in various applications, from cleaning agents to drug delivery systems. The molecular targets include lipid membranes and hydrophobic molecules, where it forms micelles and enhances solubility.
Vergleich Mit ähnlichen Verbindungen
- Hexadecenedisulphonic acid
- Dodecenedisulphonic acid
- Octadecenedisulphonic acid
Comparison: Tetradecenedisulphonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it more effective as a surfactant compared to shorter or longer chain sulfonic acids. Its ability to form stable micelles and enhance solubility is superior to similar compounds with different chain lengths.
Eigenschaften
CAS-Nummer |
68003-18-9 |
---|---|
Molekularformel |
C14H28O6S2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(E)-tetradec-1-ene-1,14-disulfonic acid |
InChI |
InChI=1S/C14H28O6S2/c15-21(16,17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(18,19)20/h11,13H,1-10,12,14H2,(H,15,16,17)(H,18,19,20)/b13-11+ |
InChI-Schlüssel |
WSGAFJAIEIECAK-ACCUITESSA-N |
Isomerische SMILES |
C(CCCCCCS(=O)(=O)O)CCCCC/C=C/S(=O)(=O)O |
Kanonische SMILES |
C(CCCCCCS(=O)(=O)O)CCCCCC=CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.